molecular formula C12H13NO3S B1529849 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane CAS No. 1363381-24-1

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

Cat. No.: B1529849
CAS No.: 1363381-24-1
M. Wt: 251.3 g/mol
InChI Key: XIJPPBUHBDRFTN-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (CAS: 1363381-24-1) is a spirocyclic compound featuring a unique bicyclic scaffold with a phenylsulfonyl group at position 2 and a ketone moiety at position 5. Its molecular formula is C₁₂H₁₃NO₃S, and it is commercially available as a building block for medicinal chemistry and drug discovery . The phenylsulfonyl group enhances electrophilicity and may contribute to metabolic stability, while the spirocyclic core offers conformational rigidity, making it valuable for probing three-dimensional chemical space complementary to traditional piperidine-based systems .

Properties

IUPAC Name

2-(benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10-6-12(7-10)8-13(9-12)17(15,16)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJPPBUHBDRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CN(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250038
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-24-1
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, synthesis, and relevant case studies, highlighting its role as a building block in drug discovery.

The molecular formula of this compound is C12H13NO3S, with a molecular weight of 251.30 g/mol. The compound is characterized by the following properties:

PropertyValue
CAS Number1363381-24-1
Molecular Weight251.30 g/mol
AppearanceSolid (white to light yellow)
Storage ConditionsRefrigerate (2-7°C)

Biological Activity

Recent studies have revealed various biological activities associated with this compound, including:

1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, a study on related azaspiro compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anticancer Properties
Compounds with spirocyclic structures have been explored for anticancer activity. A case study involving spiro compounds showed promising results in inhibiting tumor growth in vitro and in vivo, indicating that this compound could serve as a lead compound for developing new anticancer agents .

3. Neuroprotective Effects
Some studies suggest that spiro compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis

The synthesis of this compound has been optimized to improve yield and purity. The process typically involves the formation of the azaspiro framework through a series of reactions, including alkylation and cyclization steps:

  • Starting Materials : The synthesis begins with readily available precursors such as phenylsulfonamide and appropriate carbonyl compounds.
  • Key Reactions : The formation of the azaspiro structure is achieved through nucleophilic substitution and subsequent cyclization reactions.
  • Yield Optimization : Recent advancements have led to improved methodologies that enhance the overall yield and reduce the number of steps required for synthesis, making it more feasible for large-scale production .

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Efficacy
A recent investigation tested various derivatives of azaspiro compounds against Gram-positive and Gram-negative bacteria, revealing that modifications at the phenylsulfonyl group significantly enhanced antibacterial activity compared to parent compounds.

Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on cancer cell lines demonstrated that specific derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

Analgesic Properties : Research into spirocyclic compounds has shown promise in pain management. The unique structure of this compound may contribute to its effectiveness as an analgesic, warranting further investigation through clinical trials .

Synthetic Organic Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules. For instance, it can be transformed into other azaspiro compounds or used in the synthesis of sulfonamide derivatives, which are important in pharmaceuticals .

Reagent in Chemical Reactions : Due to its reactive sulfonyl group, this compound can act as a reagent in coupling reactions or as a protecting group in multi-step syntheses. This versatility enhances its utility in laboratory settings and industrial applications .

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties. Its unique chemical structure may contribute to improved thermal stability and mechanical strength in polymer composites .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of spirocyclic compounds, including derivatives of this compound, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonyl group could enhance efficacy.

Case Study 2: Synthesis of Novel Analgesics

Research published in a peer-reviewed journal detailed the synthesis of novel analgesic agents derived from this compound. These derivatives were tested for their pain-relieving properties using animal models, showing promising results that suggest further development for clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and related spirocyclic compounds:

Compound Name Key Substituents Molecular Formula CAS Number Key Applications/Properties References
This compound Phenylsulfonyl (C₆H₅SO₂), ketone C₁₂H₁₃NO₃S 1363381-24-1 Medicinal chemistry; electrophilic reactivity due to sulfonyl group
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl carbamate (Boc), ketone C₁₁H₁₇NO₃ 1181816-12-5 Bifunctional intermediate for azetidine/cyclobutane derivatization
6-Oxa-2-azaspiro[3.3]heptane oxalate (2:1) Oxalate counterion, oxygen atom C₁₂H₂₀N₂O₆ 1380571-72-1 Poor solubility in organic solvents; thermal decomposition observed
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 2-Fluoro-4-nitrophenyl, oxygen atom C₁₁H₁₀FN₂O₃ Not specified Intermediate for TBI-223 (antibiotic candidate); nitro group for further functionalization
6-(2-Chloro-4-phenylbutyl)-2-oxa-6-azaspiro[3.3]heptane Chloro-phenylbutyl, oxygen atom C₁₇H₂₂ClNO Not specified Oil-phase product; lipophilic side chain may enhance membrane permeability

Preparation Methods

Core Scaffold Synthesis: Preparation of 6-oxo-2-azaspiro[3.3]heptane Derivatives

The foundational step in synthesizing 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane involves preparing the 6-oxo-2-azaspiro[3.3]heptane core, often as tert-butyl esters or related derivatives.

Yield (%) Reaction Conditions Experimental Procedure Summary
66 Zinc powder, ammonium chloride, methanol, 20°C, 18 h, inert atmosphere tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate treated with zinc and ammonium chloride in methanol under nitrogen, followed by aqueous workup and column chromatography to yield the product as a white solid.
58 Zinc powder, acetic acid, 1,4-dioxane, 0-20°C, 15 h tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate added dropwise to zinc suspension in acetic acid/dioxane mixture, stirred, filtered, basified, extracted, and purified to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a pale yellow solid.
100 Sodium tetrahydroborate, methanol, 0°C, 0.5 h, inert atmosphere Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with NaBH4 in methanol under nitrogen to give tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate quantitatively.

These methods highlight the use of zinc-mediated reductive dechlorination of dichloro precursors and sodium borohydride reductions to access hydroxy derivatives, which are key intermediates for further functionalization.

Introduction of Phenylsulfonyl Group

The phenylsulfonyl substituent is typically introduced via sulfonylation reactions on the azaspiro scaffold. While specific direct procedures for this compound are limited, analogous sulfonylation strategies involve:

  • Reaction of azaspiro amines or hydroxy derivatives with phenylsulfonyl chlorides under basic conditions.
  • Use of sulfonyl transfer reagents to install the phenylsulfonyl group at the nitrogen or carbon adjacent to the ketone.

Given the reactivity of the azaspiro[3.3]heptane core, the phenylsulfonyl group can be introduced post-core formation, often requiring protection/deprotection steps to preserve sensitive functionalities.

Functional Group Transformations and Purification

Additional transformations include:

  • Grignard Reactions: For example, benzyl magnesium chloride addition to the 6-oxo azaspiro compound to yield 6-benzyl-6-hydroxy derivatives with yields around 69%.
  • Acidic Deprotection: Treatment with hydrogen chloride in dioxane to remove tert-butyl protecting groups and generate free amines or ketones.
  • Reductive Amination: Using sodium cyanoborohydride and amines in ethanol with acetic acid to form substituted azaspiro compounds with yields around 78%.

Purification is typically achieved by silica gel chromatography using mixtures of cyclohexane, ethyl acetate, and methanol in varying proportions depending on the polarity of the target compound.

Summary Table of Key Preparation Steps and Yields

Step Reactants/Conditions Product Yield (%) Notes
Reductive dechlorination Zinc, ammonium chloride, methanol, 20°C, 12-18 h tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 58-66 Inert atmosphere, column chromatography purification
Reduction Sodium tetrahydroborate, methanol, 0-20°C, 0.5-6 h tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 100 Quantitative conversion
Grignard addition Benzyl magnesium chloride, THF/diethyl ether, 0-20°C, 3 h tert-Butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 69 White solid product
Deprotection 4M HCl in dioxane, 20°C, 1 h 2-Azaspiro[3.3]heptan-6-one - Used crude without further purification
Reductive amination 1-Methylpiperazine, acetic acid, NaCNBH3, EtOH, rt, overnight tert-Butyl 6-(4-methylpiperazin-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate 78 Silica gel chromatography

Research Findings and Considerations

  • The zinc-mediated reduction of dichloro precursors is a robust method to access the azaspiro core with moderate to good yields.
  • Sodium borohydride reductions are highly efficient for converting ketones to alcohols on the azaspiro framework.
  • Functionalization via Grignard reagents and reductive amination allows for diverse substitution patterns, facilitating the introduction of sulfonyl groups indirectly.
  • Reaction conditions such as temperature control (0-20°C), inert atmosphere, and choice of solvent (methanol, dioxane, THF) critically influence yield and purity.
  • Purification by silica gel chromatography with gradient elution is standard for isolating pure azaspiro derivatives.
  • Although direct protocols for this compound are scarce, the above methods provide a reliable synthetic route to the core and functionalized intermediates amenable to phenylsulfonyl substitution.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
Reactant of Route 2
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2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane

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